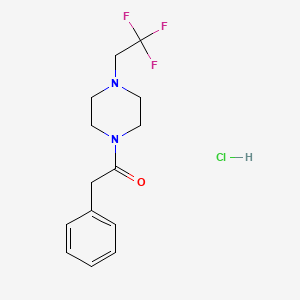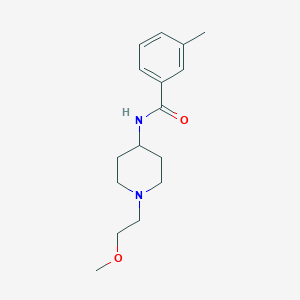![molecular formula C21H23ClN2O6S2 B2859704 4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride CAS No. 1092706-04-1](/img/structure/B2859704.png)
4-{[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including an aminoethyl group, a thiazolidine ring, a methoxyphenyl group, and a sulfonate group attached to a dimethylbenzene ring. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidine ring, a cyclic structure, could impart rigidity to the molecule, while the various functional groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aminoethyl group could participate in reactions involving the nitrogen atom, while the sulfonate group could act as a leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure and functional groups .Aplicaciones Científicas De Investigación
Zinc Phthalocyanine Derivatives for Photodynamic Therapy
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of new zinc phthalocyanine derivatives, which have high singlet oxygen quantum yields. These derivatives are useful as photosensitizers in photodynamic therapy, particularly for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
New Triazafulvalene System Synthesis
Uršič, Svete, and Stanovnik (2010) reported the synthesis of a new triazafulvalene system, which shows potential in various applications. The study details the process of obtaining these derivatives through cycloaddition and subsequent reactions, highlighting the versatility of such compounds in chemical synthesis (Uršič, Svete, & Stanovnik, 2010).
Pentazole Anion Synthesis and Characterization
A 2017 study focused on synthesizing and characterizing pentazole anion in methanol. This research is significant for understanding the chemical properties and potential applications of pentazole anions, which may include aromaticity (Xu Bing-tao et al., 2017).
Antimicrobial Activity of Thiazolidinone Derivatives
Chawla (2016) synthesized various thiazolidinone derivatives and tested their antimicrobial properties. This study is crucial for developing new antimicrobial agents, especially given the increasing resistance to conventional antibiotics (Chawla, 2016).
Organosulfur Metallic Compounds in Pharmacology
Hassan et al. (2021) investigated sulfonamide-based Schiff base ligands and their transition metal complexes. These compounds showed significant bioactivity, enhancing upon chelation. This research contributes to the development of new drugs with potential applications in treating various diseases (Hassan et al., 2021).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2.ClH/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18;/h4-7,10-12H,8-9,22H2,1-3H3;1H/b18-12-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFILXRCIHBFSSR-UWRQUICRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

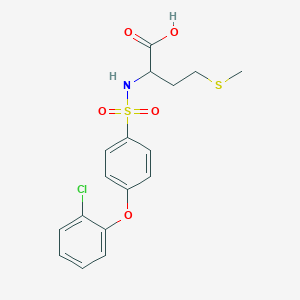
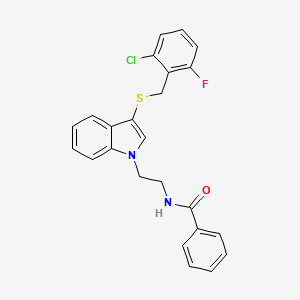
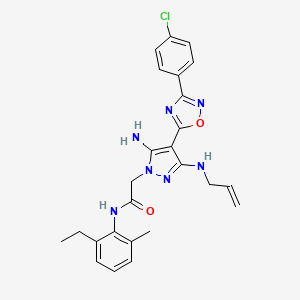
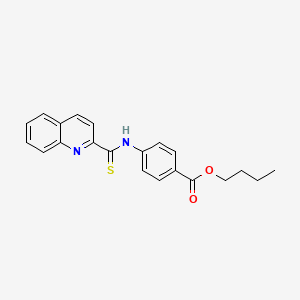
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)
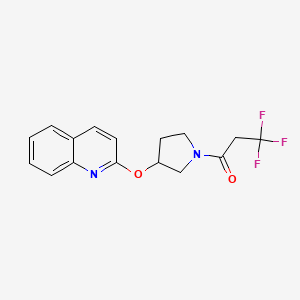


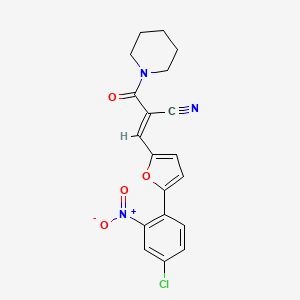
![5-[4-(Dimethylamino)phenyl]-2,4-pentadienylidenemalononitrile](/img/structure/B2859634.png)

